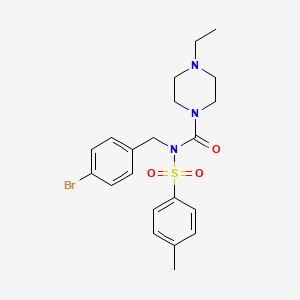

N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BrN3O3S/c1-3-23-12-14-24(15-13-23)21(26)25(16-18-6-8-19(22)9-7-18)29(27,28)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNERESVYVORCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:

Formation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromobenzyl alcohol with thionyl chloride.

N-alkylation of piperazine: The 4-bromobenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate to form N-(4-bromobenzyl)piperazine.

Introduction of the tosyl group: Tosyl chloride is reacted with N-(4-bromobenzyl)piperazine in the presence of a base to form N-(4-bromobenzyl)-N-tosylpiperazine.

Carboxamide formation: Finally, the carboxamide group is introduced by reacting N-(4-bromobenzyl)-N-tosylpiperazine with an appropriate carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

Nucleophilic substitution: Products will vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the benzyl group or the piperazine ring.

Reduction: Reduced forms of the benzyl group or the carboxamide group.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.

Chemical Biology: It can serve as a probe to investigate the mechanisms of action of piperazine-based compounds.

Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The tosyl group may enhance the compound’s stability and solubility, allowing it to effectively modulate the activity of its targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Halogen-Substituted Piperazine Carboxamides

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Key Differences : Replaces the bromobenzyl and tosyl groups with a 4-chlorophenyl moiety.

- Structural Insights : The piperazine ring adopts a chair conformation, as confirmed by X-ray crystallography. Hydrogen bonding via N–H⋯O interactions stabilizes the crystal lattice .

- Physicochemical Properties : Lower molecular weight (C₁₃H₁₈ClN₃O vs. the target compound’s larger structure) likely reduces lipophilicity.

N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide

- Key Differences : Substitutes bromobenzyl with bromobenzoyl (acyl vs. alkyl group) and methyl instead of ethyl on piperazine.

- Methyl reduces steric hindrance compared to ethyl .

Fluoro/Chloro-Substituted Derivatives (A2–A6)

- Examples : N-(3-fluorophenyl)- and N-(4-chlorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamides.

- Trends :

Substituent Effects on Piperazine Conformation and Reactivity

- Ethyl vs. Methyl Groups : Ethyl substituents (as in the target compound) increase lipophilicity (logP) compared to methyl analogs (e.g., N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide) .

- Tosyl vs. Carboxamide Groups: Tosyl groups enhance stability via resonance stabilization, whereas unsubstituted carboxamides (e.g., N-(4-formylpiperazine-1-carbonothioyl)benzene) exhibit higher reactivity due to exposed NH groups .

Characterization Techniques

- NMR/FT-IR : Used universally to confirm substituent positions and purity. For example, the target compound’s ¹H-NMR would show distinct peaks for ethyl (δ 1.2–1.5 ppm) and tosyl (δ 2.4 ppm for methyl) groups .

- X-ray Crystallography : Resolves piperazine chair conformations and hydrogen-bonding networks, critical for structure-activity studies .

Tabulated Comparison of Key Compounds

| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Spectral Data (¹H-NMR) | References |

|---|---|---|---|---|---|

| Target Compound | 4-Bromobenzyl, ethyl, tosyl | Not reported | Not reported | Tosyl δ 2.4 (s, 3H); ethyl δ 1.2 (t) | [1, 8] |

| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | 4-Chlorophenyl, ethyl | Not reported | 79 | Piperazine δ 3.4–3.6 (m, 8H) | [10, 11] |

| N-(3-Fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) | 3-Fluorophenyl, oxoquinazolinyl | 189.5–192.1 | 52.2 | Aromatic δ 7.2–7.8 (m) | [3] |

| N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide | 4-Bromobenzoyl, methyl | Not reported | Not reported | Benzoyl δ 7.6 (d, 2H) | [16, 20] |

Biological Activity

N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and receptor interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound features several notable structural components:

- Piperazine Ring : A six-membered ring that contributes to the compound's biological activity.

- Bromobenzyl Group : Enhances hydrophobic interactions with biological targets.

- Tosyl Group : Increases stability and solubility, facilitating interactions with various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzyl moiety is believed to facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can engage with polar residues. The tosyl group may enhance the compound's overall stability and solubility, allowing it to modulate the activity of its targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown significant growth inhibition in various cancer cell lines, including breast (MCF-7), colon (HT29), and ovarian (A2780) cancers. In particular, a study reported that analogues containing similar piperazine structures exhibited broad-spectrum cytotoxicity, with GI50 values ranging from 3.1 to 19 μM against different cell lines .

- Mechanistic Insights : The compound's mechanism appears to involve apoptosis induction through modulation of pro-apoptotic and anti-apoptotic protein levels, as evidenced by RT-PCR analyses showing upregulation of Bak and downregulation of Bcl-2/Bcl-XL .

Receptor Interaction Studies

This compound has been investigated for its potential as a ligand in receptor studies. Its structure allows it to bind effectively to various receptors involved in neurotransmission and cancer pathways. The compound's ability to interact with serotonin and dopamine receptors has been noted, suggesting possible applications in treating neurological disorders alongside its anticancer properties .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals unique properties that may enhance its biological activity:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide | Methyl substitution may alter hydrophobic interactions | Moderate anticancer activity |

| N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-sulfonamide | Sulfonamide group potentially increases receptor affinity | Enhanced receptor modulation |

| N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-thiocarboxamide | Thiocarboxamide may influence metabolic stability | Variable anticancer efficacy |

This table illustrates how modifications in the chemical structure can lead to variations in biological activity, highlighting the importance of structural optimization in drug design.

Case Study 1: Anticancer Screening

In a focused library screening involving several piperazine derivatives, this compound was included among candidates tested for growth inhibition against human cancer cell lines. Results indicated that this compound exhibited moderate to high levels of cytotoxicity across multiple cell lines, warranting further investigation into its therapeutic potential .

Case Study 2: Mechanism Elucidation

A detailed mechanistic study revealed that treatment with this compound led to significant changes in cell morphology consistent with apoptosis. DAPI staining confirmed nuclear condensation, while molecular docking studies suggested strong binding affinity for Bcl-XL, indicating a targeted approach to inducing apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide?

The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

- Piperazine ring formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions, as demonstrated in analogous piperazine syntheses .

- Substitution reactions : Introducing the 4-bromobenzyl and tosyl groups via nucleophilic substitution. For example, tosylation can be achieved using tosyl chloride in dichloromethane (DCM) with a base like triethylamine .

- Purification : Flash chromatography (hexanes/EtOAC with 0.25% Et₃N) or recrystallization (e.g., using Et₂O) ensures high purity .

- Yield optimization : Adjusting stoichiometry (e.g., 1.5 mmol excess of amine derivatives) and reaction time improves efficiency .

Q. What spectroscopic and crystallographic methods are critical for structural validation?

- NMR and IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and regiochemistry of substituents .

- Single-crystal X-ray diffraction : Resolves ambiguities in stereochemistry. For example, chair conformations of piperazine rings and intermolecular N–H⋯O hydrogen bonds (bond lengths: ~2.8–3.0 Å) are resolved using SHELXTL-97 or SHELXL software .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess preliminary biological activity?

- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. The bromobenzyl group may enhance hydrophobic interactions with binding pockets .

- Cellular uptake studies : Radiolabeling or fluorescent tagging (e.g., via azide-alkyne click chemistry) evaluates permeability .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies in splitting patterns often arise from dynamic processes (e.g., ring puckering). Strategies include:

- Variable-temperature NMR : Identifies conformational exchange by observing signal coalescence at elevated temperatures .

- X-ray crystallography : Provides static structural snapshots. For example, the chair conformation of the piperazine ring in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide was confirmed via crystallography, resolving ambiguities in NOE correlations .

Q. What methodologies address low yields in tosylation or bromobenzylation steps?

- Reagent optimization : Use fresh tosyl chloride and anhydrous DCM to minimize hydrolysis. Additives like DMAP accelerate tosylation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) and improves yields by ~15% for analogous piperazine derivatives .

- Protecting group strategies : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl (Boc) groups) to prevent side reactions .

Q. How do substituents (e.g., bromobenzyl vs. fluorobenzyl) influence biological activity?

- Structure-activity relationship (SAR) studies : Compare IC₅₀ values against targets (e.g., kinases) using analogs with varying substituents. Fluorobenzyl groups may enhance metabolic stability, while bromobenzyl groups improve binding via halogen bonding .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with hydrophobic pockets or catalytic residues .

Q. What strategies mitigate oxidation or degradation during storage?

- Lyophilization : Stabilizes the compound in solid form, reducing hydrolysis risk .

- Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to prevent radical-mediated degradation .

- HPLC monitoring : Track degradation products (e.g., sulfonic acid derivatives from tosyl group cleavage) using C18 columns and UV detection at 254 nm .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

Q. What crystallographic parameters ensure accurate refinement of hydrogen bonding networks?

- High-resolution data : Collect diffraction data to ≤1.0 Å resolution. For example, the N–H⋯O bond in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide was refined with R factor = 0.061 using full-matrix least-squares methods .

- Hydrogen atom placement : Freely refine N–H atoms via difference Fourier maps rather than geometric constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.